
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C12H13NO3 It features a cyclohexane ring substituted with a carboxylic acid group, a pyridine ring, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclohexanone derivative, which undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group. The pyridine ring is then introduced via a nucleophilic substitution reaction. The final step involves oxidation to form the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the ketone and pyridine groups, making it less versatile in chemical reactions.
4-Oxocyclohexanecarboxylic acid: Similar structure but lacks the pyridine ring, affecting its biological activity.
Pyridine-2-carboxylic acid: Contains the pyridine ring and carboxylic acid group but lacks the cyclohexane ring and ketone group.
Uniqueness
4-Oxo-1-(pyridin-2-yl)cyclohexanecarboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of reactions and interact with various molecular targets, making it a valuable compound in scientific research.
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
4-oxo-1-pyridin-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-9-4-6-12(7-5-9,11(15)16)10-3-1-2-8-13-10/h1-3,8H,4-7H2,(H,15,16) |
InChIキー |
CLLSGEHLTFVBAT-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C2=CC=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
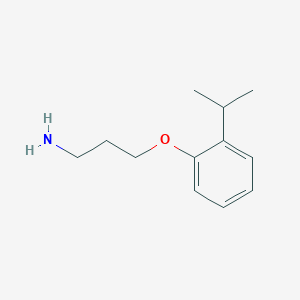
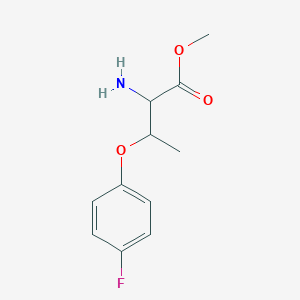
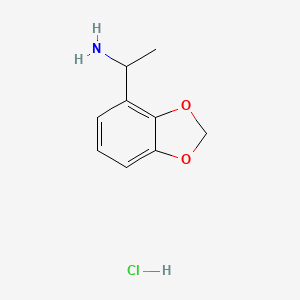
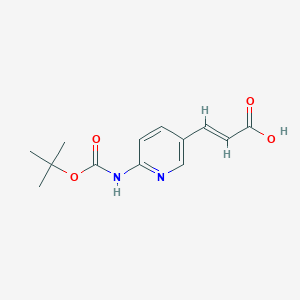
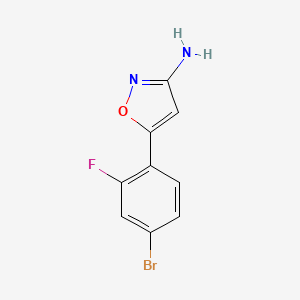
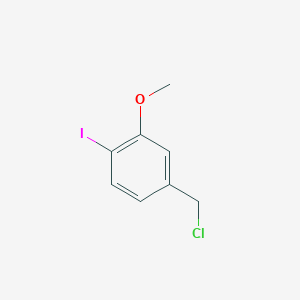



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
![(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
